molecular formula C12H14O2 B2400190 2-Cyclopropyl-3-phenylpropanoic acid CAS No. 393184-59-3

2-Cyclopropyl-3-phenylpropanoic acid

Cat. No.: B2400190
CAS No.: 393184-59-3
M. Wt: 190.242
InChI Key: VKKCXEZHVZXEJS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-phenylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a cyclopropyl group attached to the second carbon of a propanoic acid chain, with a phenyl group attached to the third carbon

Scientific Research Applications

2-Cyclopropyl-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for 2-Cyclopropyl-3-phenylpropanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

It is known that phenylpropanoic acids, a group to which 2-Cyclopropyl-3-phenylpropanoic acid belongs, can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Cellular Effects

It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenylpropanoic acids can undergo cyclization to form various derivatives . This process could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that phenylpropanoic acids are involved in various metabolic processes in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-phenylpropanoic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the phenyl group. One common method involves the reaction of cyclopropylmethyl bromide with phenylacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be used to facilitate the cyclopropanation reaction, and continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    2-Cyclopropylpropanoic acid:

    Phenylacetic acid: Lacks both the cyclopropyl and propanoic acid groups, leading to distinct chemical behavior.

Uniqueness

2-Cyclopropyl-3-phenylpropanoic acid is unique due to the presence of both the cyclopropyl and phenyl groups, which confer specific structural and electronic properties

Properties

IUPAC Name

2-cyclopropyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKCXEZHVZXEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393184-59-3
Record name 2-cyclopropyl-3-phenylpropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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